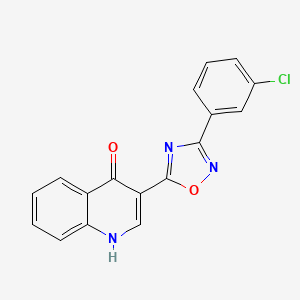
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C17H10ClN3O2 and its molecular weight is 323.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a novel hybrid structure combining the oxadiazole and quinoline moieties. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H8ClN3O2, with a molecular weight of approximately 273.67 g/mol. The presence of the chlorophenyl group and the oxadiazole ring contributes to its unique biological activity profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives, including those that incorporate quinoline structures. The mechanism of action typically involves:
- Inhibition of key enzymes : Many oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are crucial for cancer cell proliferation .
- Cytotoxic effects on cancer cell lines : Research indicates that various oxadiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, modifications to the oxadiazole scaffold have resulted in compounds that selectively induce apoptosis in malignant cells while sparing normal cells .
Antimicrobial Activity
Compounds containing oxadiazole and quinoline structures have also been evaluated for their antimicrobial properties. Studies have shown:
- Broad-spectrum activity : These compounds display activity against a range of pathogens including bacteria and fungi. For example, certain 1,3,4-oxadiazole derivatives have been noted for their effectiveness against drug-resistant bacterial strains .
- Mechanisms of action : The antimicrobial effects are often attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Other Activities
In addition to their anticancer and antimicrobial activities, these compounds have also demonstrated:
- Anti-inflammatory properties : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
- Antioxidant activity : The ability to scavenge free radicals has been observed in certain oxadiazole derivatives, contributing to their protective effects against oxidative stress-related conditions .
Case Study 1: Anticancer Potential
A study focused on a series of 1,3,4-oxadiazole derivatives showed that modifications at the 5-position significantly enhanced cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value of 10 µM compared to standard chemotherapeutics which had IC50 values ranging from 15 to 30 µM .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds had minimum inhibitory concentrations (MIC) lower than that of conventional antibiotics such as ciprofloxacin .
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZMCZVAHMCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














